molecular formula C10H9BrF3NOS B14056649 1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one

1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one

Cat. No.: B14056649
M. Wt: 328.15 g/mol
InChI Key: XDPUDDUHTZZQOI-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method involves the bromination of 1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or carboxylic acid derivative.

Scientific Research Applications

1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to certain proteins, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites on the target molecule . This dual functionality makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Uniqueness: 1-(3-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is unique due to the presence of both a bromine atom and a trifluoromethylthio group, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific chemical modifications or interactions.

Properties

Molecular Formula

C10H9BrF3NOS

Molecular Weight

328.15 g/mol

IUPAC Name

1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NOS/c1-5(11)8(16)6-3-2-4-7(15)9(6)17-10(12,13)14/h2-5H,15H2,1H3

InChI Key

XDPUDDUHTZZQOI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)N)SC(F)(F)F)Br

Origin of Product

United States

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